

8-Fluoroquinazoline Derivative Demonstrates High Selectivity for Aurora A Kinase

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Compound of Interest

Compound Name: **8-Fluoroquinazoline**

Cat. No.: **B071482**

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A recent study has highlighted the selectivity profile of a novel **8-fluoroquinazoline** derivative, 2-(3-bromophenyl)-**8-fluoroquinazoline**-4-carboxylic acid, against a panel of 14 kinases. The compound exhibited significant inhibitory activity against Aurora A kinase while showing minimal effect on other kinases, suggesting its potential as a selective therapeutic agent for cancers driven by Aurora A dysregulation.

Researchers and drug development professionals now have access to compelling preclinical data on a promising new kinase inhibitor. This guide provides a detailed comparison of the compound's performance, complete with experimental protocols and pathway visualizations to support further investigation and development.

Data Presentation: Kinase Selectivity Profile

The selectivity of 2-(3-bromophenyl)-**8-fluoroquinazoline**-4-carboxylic acid was assessed against a panel of 14 key kinases at a concentration of 10 μ M. The results, summarized below, demonstrate a clear preference for Aurora A, with the remaining kinases showing high levels of residual activity, indicating poor inhibition.[\[1\]](#)

Kinase Target	Remaining Activity (%) @ 10 μ M
Aurora A	48.22
Aurora B	>83
CDK2/cyclin A	>83
CHEK1	>83
FLT3	>83
JAK2	>83
KDR (VEGFR2)	>83
MET	>83
RET	>83
TIE2 (TEK)	>83
Abl	>83
Fyn	>83
Lck	>83
Lyn	>83
Src	>83

Experimental Protocols

The following outlines the general methodology employed for the in vitro kinase selectivity profiling.

In Vitro Kinase Inhibition Assay

Objective: To determine the percentage of kinase activity remaining in the presence of a test compound.

General Principle: The assay quantifies the activity of a specific kinase by measuring the phosphorylation of a substrate. The inhibitory effect of a compound is determined by comparing

the kinase activity in the presence of the compound to a control reaction without the inhibitor. Various detection methods can be employed, including radiometric assays (measuring incorporation of ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

Materials:

- Recombinant human kinases
- Specific peptide or protein substrates for each kinase
- Adenosine triphosphate (ATP)
- Test compound (2-(3-bromophenyl)-**8-fluoroquinazoline-4-carboxylic acid**)
- Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
- Detection reagents (specific to the assay format)
- Microplates (e.g., 384-well)

Procedure:

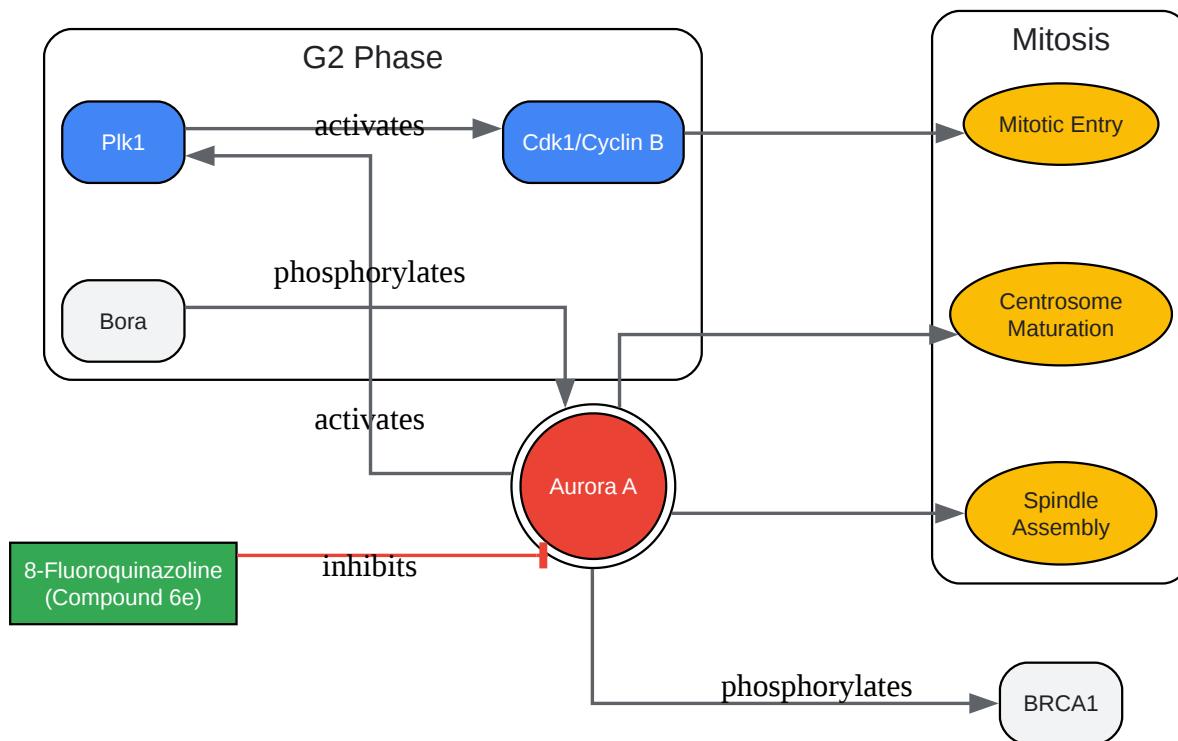
- Compound Preparation: The test compound is serially diluted to the desired concentrations (in this case, a single concentration of 10 µM was used) in an appropriate solvent, typically DMSO.
- Reaction Setup: The kinase, its specific substrate, and ATP are combined in the assay buffer in the wells of a microplate.
- Incubation: The test compound is added to the reaction mixture. Control wells containing the reaction mixture with solvent (DMSO) but no inhibitor are also prepared. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: After incubation, the detection reagents are added to each well to quantify the extent of substrate phosphorylation or ADP production. The signal (e.g., fluorescence or luminescence) is measured using a plate reader.

- Data Analysis: The percentage of remaining kinase activity is calculated by comparing the signal from the wells containing the test compound to the signal from the control wells (100% activity).

Mandatory Visualizations

Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression, a pathway that is a key target in oncology research.

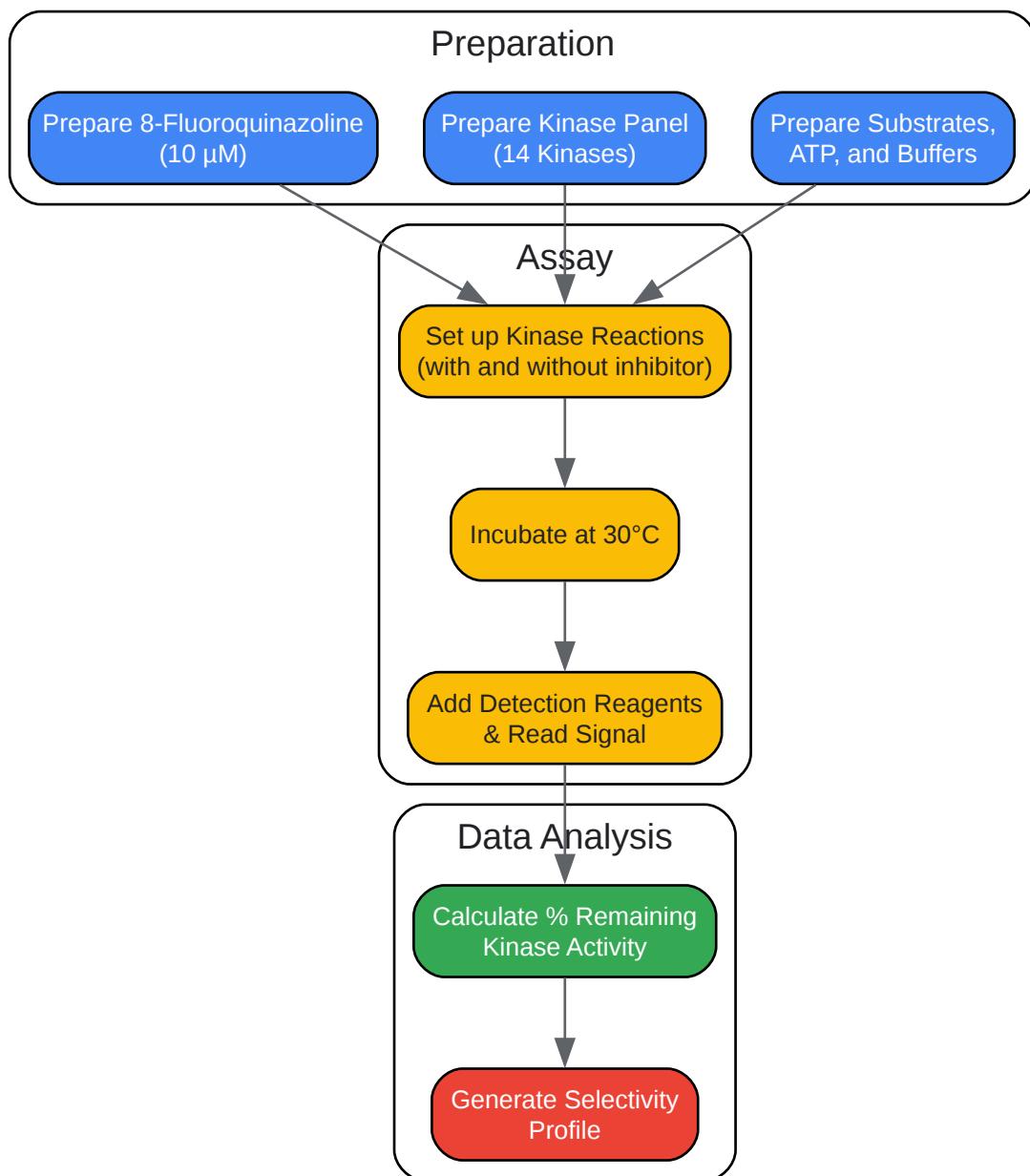


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Caption: Simplified Aurora A signaling pathway in the G2/M phase transition.

Experimental Workflow for Kinase Selectivity Profiling

The logical flow of the experimental process for determining kinase inhibitor selectivity is depicted below.



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Caption: Experimental workflow for in vitro kinase selectivity profiling.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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